molecular formula C15H23NO4S2 B14437424 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate CAS No. 77276-07-4

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate

Katalognummer: B14437424
CAS-Nummer: 77276-07-4
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: JKEOMTAQGOOEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves several steps, starting with the preparation of the isopropoxyphenyl derivative. This is followed by the introduction of the methyl and n-butylthiosulfinyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow reactions and the use of environmentally friendly solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.

    Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propoxur: 2-Isopropoxyphenyl N-methyl carbamate, commonly used as a pesticide.

    Carbaryl: 1-naphthyl N-methyl carbamate, another widely used pesticide.

    Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, known for its insecticidal properties.

Uniqueness

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77276-07-4

Molekularformel

C15H23NO4S2

Molekulargewicht

345.5 g/mol

IUPAC-Name

(2-propan-2-yloxyphenyl) N-butylsulfanylsulfinyl-N-methylcarbamate

InChI

InChI=1S/C15H23NO4S2/c1-5-6-11-21-22(18)16(4)15(17)20-14-10-8-7-9-13(14)19-12(2)3/h7-10,12H,5-6,11H2,1-4H3

InChI-Schlüssel

JKEOMTAQGOOEEG-UHFFFAOYSA-N

Kanonische SMILES

CCCCSS(=O)N(C)C(=O)OC1=CC=CC=C1OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.